N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that features an indole moiety, a phenyl group, and a tetrahydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl group in the tetrahydropyridazine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with serotonin receptors, while the tetrahydropyridazine ring may interact with other protein targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different pharmacological properties.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with distinct chemical and biological characteristics.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its combination of an indole moiety, a phenyl group, and a tetrahydropyridazine ring
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c26-20-11-10-19(24-25(20)16-6-2-1-3-7-16)21(27)22-13-12-15-14-23-18-9-5-4-8-17(15)18/h1-9,14,23H,10-13H2,(H,22,27) |
InChI Key |
YZFZPQTWNSPDMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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